

# molecular structure and weight of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid.

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## Compound of Interest

Compound Name: 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Cat. No.: B1439238

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An In-depth Technical Guide to **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**

## Introduction: The Versatility of the Boronic Acid Moiety

Phenylboronic acids (PBAs) represent a class of organic compounds characterized by a phenyl ring attached to a  $B(OH)_2$  group. The boron atom, being  $sp^2$ -hybridized with a vacant p-orbital, imparts a mild Lewis acidic character to the molecule[1]. This electronic configuration is the cornerstone of their diverse reactivity and broad utility in science. For decades, their primary application was in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the unique ability of the boronic acid group to form reversible covalent bonds with diols, particularly in aqueous environments, has propelled these compounds into the forefront of medicinal chemistry and biotechnology[1][2].

This property allows boronic acids to target glycoproteins and saccharides, leading to the development of advanced glucose sensors and drug delivery systems[3][4][5]. Furthermore, the boron atom's ability to form a stable, tetrahedral intermediate with the hydroxyl group of serine residues in enzyme active sites has established boronic acids as a potent class of

enzyme inhibitors[6][7][8]. The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the FDA for treating multiple myeloma underscored the therapeutic potential of this chemical class[6][9].

This guide provides a detailed technical overview of a specific derivative, **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**, for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, analytical characterization, and potential applications, grounding the discussion in established scientific principles.

## PART 1: Molecular Profile and Physicochemical Properties

**3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** is a synthetic compound featuring a phenylboronic acid core functionalized at the meta-position with a dimethylaminoethylcarbamoyl side chain. This specific substitution pattern offers a combination of features: the reactive boronic acid head, a rigid phenyl linker, and a flexible, basic side chain, suggesting potential for specific molecular interactions and favorable pharmacokinetic properties.

The IUPAC name for this compound is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid[10]. Its chemical structure is depicted below:

Chemical structure of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Image Credit: BOC Sciences[11]

## Quantitative Data Summary

A summary of the key chemical identifiers and computed physicochemical properties is provided in the table below for quick reference. These parameters are crucial for experimental design, including solvent selection, dosage formulation, and predicting biological behavior.

Parameter	Value	Source
CAS Number	850567-31-6	[10][11][12]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BN <sub>2</sub> O <sub>3</sub>	[10][11][12]
Molecular Weight	236.08 g/mol	[10][11][12]
SMILES	CN(C)CCNC(C1=CC(B(O)O)=CC=C1)=O	[12]
Topological Polar Surface Area (TPSA)	72.8 Å <sup>2</sup>	[12]
LogP (calculated)	-1.3422	[12]
Hydrogen Bond Donors	3	[12]
Hydrogen Bond Acceptors	4	[12]
Rotatable Bonds	5	[12]
Commercially Available Purity	≥98%	[12]
Recommended Storage	Sealed in dry, 2-8°C	[12][13]

## PART 2: Synthesis and Structural Characterization

### Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a chemically sound and common approach to generating this molecule involves a standard amidation reaction. The logical precursors would be 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. The reaction is typically facilitated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, enabling nucleophilic attack by the primary amine of the diamine.

The choice of a peptide coupling agent over harsher methods (like converting the carboxylic acid to an acyl chloride) is crucial. Boronic acids are sensitive to strongly acidic, basic, or oxidative conditions, which can lead to protodeboronation (loss of the B(OH)<sub>2</sub> group) or other side reactions. Peptide coupling reagents operate under mild conditions, preserving the integrity of the boronic acid moiety.

Caption: Proposed workflow for the synthesis via peptide coupling.

## Analytical Methodologies: A Self-Validating System

Confirming the identity, purity, and structure of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures trustworthiness.

NMR is indispensable for unambiguous structural elucidation.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: These spectra confirm the carbon-hydrogen framework. Key expected signals would include aromatic protons in the 7-8 ppm range, methylene protons adjacent to the amide and amine groups, and the characteristic N-methyl protons.
- $^{11}\text{B}$  NMR: This technique is particularly powerful for characterizing boronic acids[14][15]. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**, the trigonal planar ( $\text{sp}^2$ ) boron atom is expected to show a relatively broad signal around 28-33 ppm[16][17]. Upon binding to a diol or a serine residue, the boron center becomes tetrahedral ( $\text{sp}^3$ ), causing a significant upfield shift to approximately 5-9 ppm[18]. This shift provides a direct method for monitoring binding events in solution.

Mass spectrometry confirms the molecular weight of the compound. However, the analysis of boronic acids by MS is notoriously challenging due to their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines[19][20]. This can lead to complex spectra with ions corresponding to the monomer, dimer, and trimer, complicating interpretation.

Field-Proven Insight: To mitigate this, modern high-throughput analysis often employs Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)[21][22]. The soft ionization of ESI, combined with optimized solvent conditions, can minimize in-source dehydration and boroxine formation, favoring the observation of the protonated molecular ion  $[\text{M}+\text{H}]^+$  or the deprotonated ion  $[\text{M}-\text{H}]^-$ [22][23].

Experimental Protocol: UPLC-MS Analysis of Boronic Acids

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

- Chromatography:
  - Column: Acquity BEH C18 or equivalent (e.g., 1.7  $\mu$ m, 2.1 x 50 mm).
  - Mobile Phase A: 10 mM Ammonium Acetate in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.
  - Flow Rate: 0.5 mL/min.
  - Column Temperature: 40°C.
- Mass Spectrometry (ESI):
  - Ionization Mode: Positive and Negative modes should be scanned to identify the most stable ion. For this molecule, the basic dimethylamino group makes it a good candidate for positive mode detection ( $[M+H]^+$  at m/z 237.1).
  - Capillary Voltage: 3.0 kV.
  - Cone Voltage: 30 V.
  - Source Temperature: 150°C.
  - Desolvation Temperature: 400°C.
  - Rationale: The use of ammonium acetate as a mobile phase modifier helps to form adducts that are easily ionized while minimizing the harsh conditions that promote dehydration[21][22].

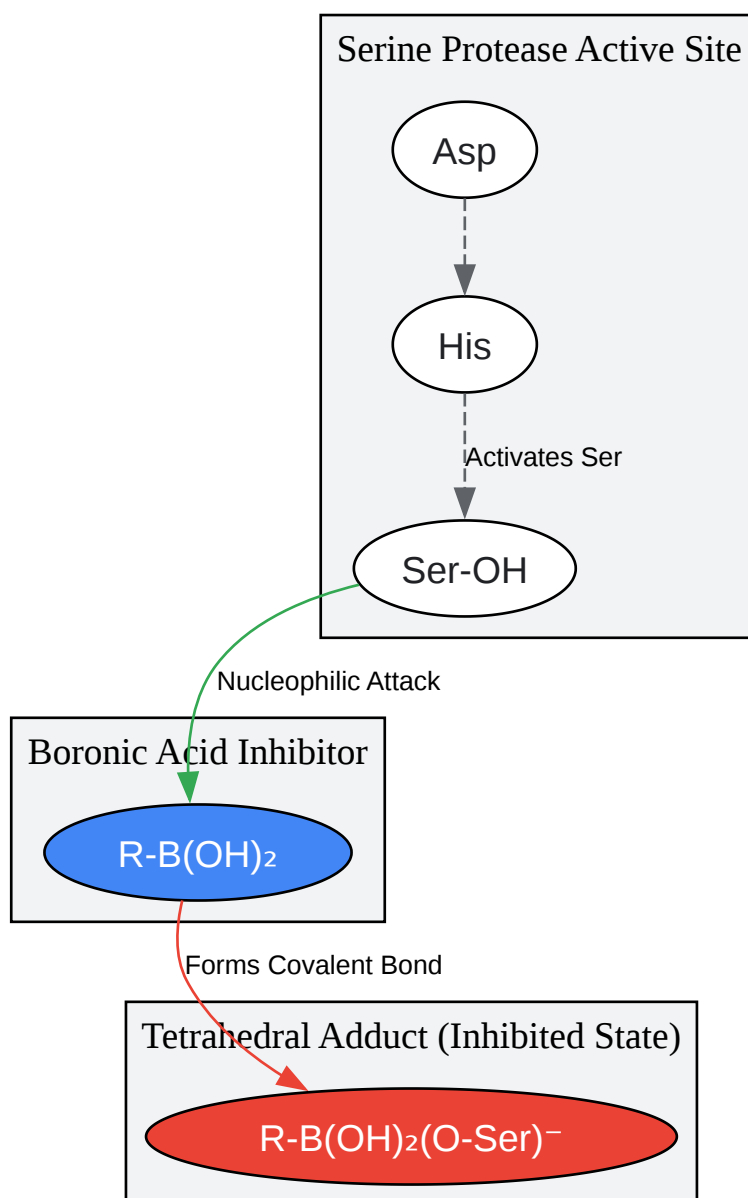
## PART 3: Potential Applications in Drug Discovery

The molecular architecture of **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** makes it a compelling candidate for several therapeutic applications, primarily as an enzyme inhibitor.

## Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood clotting and are implicated in numerous diseases. They feature a catalytic triad in their active site, including a crucial serine residue. Boronic acids act as transition-state analog inhibitors of these enzymes[24].

The mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This forms a reversible, covalent, tetrahedral adduct that mimics the high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[7][8]. The stability of this adduct, and thus the potency of the inhibitor, is influenced by the substituents on the phenyl ring, which engage in secondary interactions within the enzyme's binding pockets. The dimethylaminoethylcarbamoyl side chain of the title compound provides hydrogen bonding capabilities and a potential positive charge (at physiological pH) that could be exploited for specific interactions to enhance binding affinity and selectivity.



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Caption: General mechanism of serine protease inhibition by a boronic acid.

## Further Potential in Drug Delivery and Diagnostics

Beyond direct inhibition, phenylboronic acid derivatives are extensively explored for targeted drug delivery and diagnostics[2][4].

- **Targeting Sialic Acid:** Many cancer cells overexpress sialic acid residues on their surface. The boronic acid moiety can bind to the diol groups of these sialic acids, providing a

mechanism for targeted delivery of cytotoxic agents or imaging probes to tumor sites[2][4].

- pH-Responsive Systems: The boronate ester bond formed between a boronic acid and a diol is labile and its stability is pH-dependent. This property can be harnessed to create "smart" nanoparticles that release their therapeutic payload in the acidic microenvironment of a tumor or within the endosome of a cell[5].

## Conclusion

**3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** is a molecule of significant interest, built upon the versatile and powerful boronic acid scaffold. Its structure combines a reactive "warhead" with a functionalized side chain that can be tailored for specific molecular recognition. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization using orthogonal techniques like NMR and optimized MS protocols, provides the necessary foundation for its exploration. The proven mechanism of boronic acids as enzyme inhibitors, particularly for serine proteases, and their emerging roles in targeted drug delivery position this compound and its analogs as valuable tools for researchers and scientists in the ongoing development of novel therapeutics.

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